N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidinone ring, a pyridine ring, and a tolyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate amide precursor under acidic or basic conditions.
Pyridine Ring Introduction: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the pyrrolidinone intermediate.
Tolyl Group Addition: The tolyl group is often added through a Friedel-Crafts acylation reaction, using an appropriate tolyl chloride and a Lewis acid catalyst.
Final Coupling: The final step involves coupling the pyridine and pyrrolidinone intermediates with the tolyl group under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(p-tolyl)propanamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(m-tolyl)propanamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(phenyl)propanamide: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The ortho-tolyl group may provide steric hindrance or electronic effects that differentiate it from its para- and meta- counterparts, leading to distinct properties and applications.
Properties
IUPAC Name |
3-(2-methylphenyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-5-2-3-6-17(15)8-9-19(24)22-14-16-10-11-21-18(13-16)23-12-4-7-20(23)25/h2-3,5-6,10-11,13H,4,7-9,12,14H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXZQKWZKJQCQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.